PSB-0963

説明

特性

分子式 |

C28H17N2O5S- |

|---|---|

分子量 |

493.5 g/mol |

IUPAC名 |

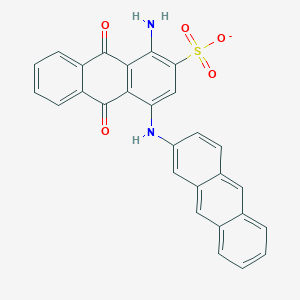

1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1 |

InChIキー |

JXFRJOYKTCEJDG-UHFFFAOYSA-M |

SMILES |

O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C4C=C5C=CC=CC5=CC4=C3)=C1C(C6=C2C=CC=C6)=O)([O-])=O |

正規SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PSB-0963; PSB 0963; PSB0963. |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Selectivity Profile of PSB-0963

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PSB-0963, a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). The information presented herein is compiled from preclinical research data, with a focus on quantitative analysis and detailed experimental methodologies to support further investigation and drug development efforts.

Core Compound Profile

This compound is a synthetic organic molecule belonging to the anthraquinone class of compounds. It has been identified as a selective and competitive inhibitor of ecto-5'-nucleotidase (eN/CD73), an enzyme responsible for the conversion of adenosine monophosphate (AMP) to adenosine. By blocking this crucial step in the purinergic signaling pathway, this compound can modulate adenosine levels in the extracellular environment, which has significant implications for cancer immunotherapy and other therapeutic areas.

Selectivity Profile of this compound

This compound has been characterized by its high affinity for rat ecto-5'-nucleotidase, with a reported inhibition constant (Ki) of 150 nM.[1] Its selectivity has been evaluated against other key enzymes in the purinergic signaling cascade, namely ectonucleoside triphosphate diphosphohydrolases (NTPDases), and against several P2Y receptor subtypes.

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and various off-targets.

| Target | Species | Parameter | Value |

| ecto-5'-Nucleotidase (CD73) | Rat | Ki | 150 nM |

| NTPDase1 (CD39) | Human | Ki | 2.59 µM |

| NTPDase2 | Human | % Inhibition at 10 µM | < 20% |

| NTPDase3 | Human | % Inhibition at 10 µM | < 20% |

| P2Y2 Receptor | Human | % Inhibition at 10 µM | Not significant |

| P2Y4 Receptor | Human | % Inhibition at 10 µM | Not significant |

| P2Y6 Receptor | Human | % Inhibition at 10 µM | Not significant |

| P2Y12 Receptor | Human | % Inhibition at 10 µM | Not significant |

Signaling Pathway

This compound exerts its primary effect by inhibiting the enzymatic activity of CD73. This enzyme is a critical component of the extracellular ATP-adenosine signaling pathway, which plays a pivotal role in immune suppression within the tumor microenvironment. The diagram below illustrates the signaling cascade and the point of intervention for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's selectivity profile.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay

The inhibitory activity of this compound against ecto-5'-nucleotidase was determined using a radiometric assay with recombinant rat CD73.

-

Enzyme Source: Membrane preparations from CHO cells stably transfected with rat ecto-5'-nucleotidase.

-

Substrate: [³H]AMP (Adenosine 5'-monophosphate, tritium labeled).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

-

Procedure:

-

The reaction mixture containing the enzyme preparation, assay buffer, and varying concentrations of this compound was pre-incubated for 10 minutes at 37°C.

-

The enzymatic reaction was initiated by the addition of [³H]AMP.

-

The reaction was allowed to proceed for 20 minutes at 37°C and then terminated by the addition of a stop solution (e.g., 1 M HCl).

-

The product, [³H]adenosine, was separated from the unreacted substrate, [³H]AMP, using anion-exchange chromatography.

-

The amount of [³H]adenosine formed was quantified by liquid scintillation counting.

-

-

Data Analysis: Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

NTPDase Inhibition Assay

The selectivity of this compound was assessed against human NTPDase1, NTPDase2, and NTPDase3 using a malachite green-based colorimetric assay.

-

Enzyme Source: Membrane preparations from COS-7 cells transiently transfected with human NTPDase1, NTPDase2, or NTPDase3.

-

Substrate: ATP (Adenosine 5'-triphosphate) for NTPDase1, -2, and -3; ADP (Adenosine 5'-diphosphate) for NTPDase1.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂.

-

Procedure:

-

Enzyme preparations were incubated with this compound (at a concentration of 10 µM) in the assay buffer for 15 minutes at 37°C.

-

The reaction was initiated by the addition of the respective substrate (ATP or ADP).

-

Following a 30-minute incubation at 37°C, the reaction was stopped.

-

The amount of inorganic phosphate released was determined by adding a malachite green/molybdate reagent and measuring the absorbance at 620 nm.

-

-

Data Analysis: The percentage inhibition at a 10 µM concentration of this compound was calculated by comparing the phosphate release in the presence and absence of the inhibitor.

P2Y Receptor Functional Assay

The activity of this compound at human P2Y₂, P2Y₄, P2Y₆, and P2Y₁₂ receptors was evaluated using a calcium mobilization assay in stably transfected cell lines.

-

Cell Lines: 1321N1 astrocytoma cells stably expressing the respective human P2Y receptor subtype.

-

Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure:

-

Cells were loaded with the calcium-sensitive dye.

-

Cells were then exposed to a known agonist for the specific P2Y receptor subtype in the presence or absence of this compound (10 µM).

-

Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

-

-

Data Analysis: The percentage inhibition of the agonist-induced calcium response by this compound was determined.

Experimental Workflow Visualization

The following diagram outlines a general workflow for determining the selectivity profile of a test compound like this compound.

Conclusion

This compound is a potent inhibitor of ecto-5'-nucleotidase with a high degree of selectivity against related ectonucleotidases and several P2Y receptor subtypes. This favorable selectivity profile, coupled with its competitive mechanism of action, makes this compound a valuable research tool for studying the physiological and pathological roles of CD73 and a promising lead compound for the development of novel therapeutics, particularly in the field of immuno-oncology. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.

References

PSB-0963: A Dual Inhibitor of Ectonucleotidases CD73 and CD39

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-0963 is a synthetic organic small molecule that acts as a dual inhibitor of two critical ectoenzymes involved in the regulation of extracellular adenosine levels: ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39). By targeting both enzymes, this compound effectively blocks the conversion of proinflammatory extracellular ATP and ADP into the immunosuppressive nucleoside, adenosine. This mechanism of action positions this compound as a valuable research tool for investigating the roles of purinergic signaling in various physiological and pathological processes, particularly in the fields of immuno-oncology, inflammation, and thrombosis. This document provides a comprehensive overview of the structure, properties, and known biological activities of this compound, including available quantitative data and generalized experimental protocols.

Core Properties of this compound

This compound is a research compound identified as a dual inhibitor of CD73 and CD39. The sodium salt of the compound is typically used for experimental purposes.

| Property | Value | Source |

| IUPAC Name | 1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate | IUPHAR/BPS Guide to PHARMACOLOGY |

| Molecular Formula | C28H17N2NaO5S | MedKoo Biosciences[1] |

| CAS Number | 1213268-73-5 (sodium salt) | MedKoo Biosciences[1] |

| Molecular Weight | 516.50 g/mol | MedKoo Biosciences[1] |

| Appearance | Solid | N/A |

| Solubility | N/A | N/A |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of CD39 and CD73. These two cell-surface enzymes play a central role in the purinergic signaling pathway, which regulates the balance between extracellular ATP and adenosine.

-

CD39 (ENTPD1): This enzyme catalyzes the hydrolysis of ATP and ADP to AMP.

-

CD73 (Ecto-5'-nucleotidase): This enzyme catalyzes the dephosphorylation of AMP to adenosine.

By inhibiting both enzymes, this compound prevents the degradation of ATP and ADP and the subsequent production of adenosine.

The Adenosinergic Signaling Pathway

The following diagram illustrates the adenosinergic signaling pathway and the points of inhibition by this compound.

Caption: Inhibition of the Adenosinergic Pathway by this compound.

Role in Immuno-oncology

In the tumor microenvironment, high levels of extracellular ATP can act as a "danger signal" to activate immune cells. However, cancer cells often upregulate CD39 and CD73 to convert this ATP into adenosine, which has potent immunosuppressive effects. Adenosine can inhibit the function of T cells and natural killer (NK) cells and promote the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By blocking the production of adenosine, this compound can potentially restore anti-tumor immunity.

Caption: this compound reverses immunosuppression in the TME.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound against its primary targets.

| Target | Species | Assay Type | Parameter | Value | Source |

| ecto-5'-nucleotidase (CD73) | Rat | In vitro (soluble enzyme) | Ki | 150 nM | MedKoo Biosciences[1], ProbeChem[2] |

| ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Human | In vitro | Ki | ~2.59 µM | MedKoo Biosciences[1] |

Experimental Protocols

General Workflow for Inhibitor Screening

Caption: Workflow for determining the inhibitory potency of this compound.

CD73 Inhibition Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate from the hydrolysis of AMP by CD73.

-

Reagents and Materials:

-

Recombinant human or rat CD73

-

This compound

-

Adenosine 5'-monophosphate (AMP)

-

Malachite Green reagent

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

-

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add a fixed concentration of CD73 to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a fixed concentration of AMP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of approximately 620 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Convert the absorbance values to the concentration of phosphate produced.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

CD39 Inhibition Assay

A similar malachite green-based assay can be used to determine the inhibition of CD39, with ATP or ADP as the substrate.

-

Reagents and Materials:

-

Recombinant human CD39

-

This compound

-

Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP)

-

Malachite Green reagent

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing Ca2+ and Mg2+)

-

96-well microplate

-

-

Procedure:

-

The procedure is analogous to the CD73 inhibition assay, with the substitution of ATP or ADP for AMP as the substrate.

-

-

Data Analysis:

-

Data analysis is performed as described for the CD73 inhibition assay.

-

Conclusion

This compound is a valuable pharmacological tool for the dual inhibition of CD73 and CD39. Its ability to block the production of immunosuppressive adenosine makes it a compound of significant interest for research in immuno-oncology and other fields where purinergic signaling plays a key role. While detailed information from a primary publication on its synthesis and characterization is not widely available, the existing data on its inhibitory potency provide a solid foundation for its use in in vitro and potentially in vivo studies. Further research is warranted to fully elucidate the therapeutic potential of this dual-targeting agent.

References

PSB-0963: A Technical Whitepaper on a Dual Adenosine Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963 is a potent, dual-action inhibitor of the key ectonucleotidases, ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1, CD39). These enzymes play a critical role in the extracellular adenosine signaling pathway, which is a major regulator of immune responses, particularly within the tumor microenvironment. By inhibiting both CD73 and CD39, this compound effectively blocks the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Adenosine Pathway and the Role of this compound

Extracellular adenosine is a powerful immunosuppressive molecule that dampens the activity of various immune cells, including T cells and NK cells, thereby allowing cancer cells to evade immune destruction. The production of extracellular adenosine is primarily a two-step enzymatic process. First, extracellular ATP and ADP are hydrolyzed to AMP by CD39. Subsequently, AMP is dephosphorylated to adenosine by CD73. The accumulation of adenosine in the tumor microenvironment is a significant mechanism of immune escape for various cancers.

This compound, an anthraquinone derivative, has been identified as a potent inhibitor of this pathway. Its dual-targeting mechanism, inhibiting both the initial and final steps of adenosine production, makes it a compelling tool for research and a potential lead compound for the development of novel cancer immunotherapies.

Quantitative Data

The inhibitory activity of this compound has been characterized against its primary targets. The following table summarizes the available quantitative data.

| Target | Species | Inhibition Constant (Ki) | Inhibition Type | Reference |

| ecto-5'-nucleotidase (CD73) | Rat | 150 nM | Competitive | Baumann et al., 2010 |

| ectonucleoside triphosphate diphosphohydrolase-1 (CD39) | - | Data not available | - | IUPHAR/BPS Guide to PHARMACOLOGY |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly blocking the enzymatic activity of CD39 and CD73. The following diagram illustrates the adenosine production pathway and the points of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for assessing the inhibitory activity of this compound against its targets.

Ecto-5'-nucleotidase (CD73) Inhibition Assay

This protocol is based on the methods generally employed for determining the inhibition of ecto-5'-nucleotidase activity, as would have been used in the characterization of this compound.

Objective: To determine the inhibitory potency (Ki) of this compound on CD73 activity.

Materials:

-

Recombinant rat ecto-5'-nucleotidase (CD73)

-

Adenosine 5'-monophosphate (AMP) as substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Malachite green reagent for phosphate detection

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

-

Prepare a working solution of recombinant rat CD73 in assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the specified concentration of this compound or vehicle control (e.g., DMSO in assay buffer).

-

Add the CD73 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (AMP) to each well.

-

-

Phosphate Detection:

-

After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding the malachite green reagent.

-

Allow color to develop for a specified time (e.g., 15 minutes) at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of phosphate production for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Use the Cheng-Prusoff equation to calculate the Ki value, taking into account the substrate concentration and the Km of the enzyme for the substrate.

-

Ectonucleoside Triphosphate Diphosphohydrolase-1 (CD39) Inhibition Assay

This protocol is based on a well-established malachite green assay for measuring NTPDase activity, suitable for assessing the inhibitory effect of compounds like this compound on CD39.

Objective: To determine the inhibitory potency (IC50) of this compound on CD39 activity.

Materials:

-

Recombinant human CD39

-

Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP) as substrate

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)

-

Malachite green reagent

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a working solution of recombinant human CD39 in assay buffer.

-

-

Assay Performance:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the desired concentrations of this compound or vehicle control.

-

Add the CD39 enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Start the reaction by adding the substrate (ATP or ADP).

-

-

Quantification of Phosphate Release:

-

After a set incubation time (e.g., 20 minutes) at 37°C, terminate the reaction with the malachite green reagent.

-

Incubate at room temperature for color development.

-

Read the absorbance at approximately 620 nm.

-

-

Data Interpretation:

-

Determine the amount of phosphate released from a standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the complexities of the adenosine pathway. Its ability to inhibit both CD39 and CD73 provides a robust method for blocking the production of immunosuppressive adenosine. The quantitative data and experimental protocols provided in this whitepaper offer a foundation for researchers to utilize this compound in their studies, particularly in the fields of immuno-oncology and drug discovery. Further investigation is warranted to determine the precise inhibitory constant of this compound against CD39 and to explore its therapeutic potential in preclinical models.

A Comprehensive Technical Guide to the Discovery and Synthesis of PSB-0963

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963, chemically identified as 1-amino-4-(2-anthracenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway. This guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of its mechanism of action within the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of targeting the CD73 enzyme.

Discovery and Rationale

This compound was developed as part of a research effort to identify potent and selective inhibitors of ecto-5'-nucleotidase (CD73). CD73 is a membrane-bound enzyme that plays a crucial role in the extracellular metabolism of nucleotides, specifically by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, acts on various adenosine receptors to mediate a range of physiological and pathophysiological processes, including immunosuppression in the tumor microenvironment.[1][2][3][4][5] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can enhance anti-tumor immune responses.

This compound emerged from a series of anthraquinone derivatives that were synthesized and evaluated for their inhibitory activity against ecto-5'-nucleotidase. The anthraquinone scaffold was chosen as a promising starting point for the development of novel inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers identified this compound (designated as compound 52 in the original publication) as a highly potent inhibitor of the enzyme.

Pharmacological Profile

This compound is a competitive inhibitor of ecto-5'-nucleotidase. Its primary pharmacological activity is the potent inhibition of this enzyme. The inhibitory activity of this compound has been characterized against ecto-5'-nucleotidase from different species. Additionally, its selectivity has been assessed against related ectonucleotidases, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), including NTPDase1 (CD39), NTPDase2, and NTPDase3.

Quantitative Inhibitory Activity

| Compound | Target Enzyme | Species | K_i_ (nM) |

| This compound | ecto-5'-nucleotidase (CD73) | Rat | 150 |

Table 1: Inhibitory activity of this compound against rat ecto-5'-nucleotidase.

Synthesis of this compound

The synthesis of this compound is based on the reaction of bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) with 2-aminoanthracene. The following is a detailed protocol for the synthesis.

Experimental Protocol: Synthesis of 1-amino-4-(2-anthracenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (this compound)

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid)

-

2-aminoanthracene

-

Copper(II) sulfate (CuSO₄)

-

Sodium sulfite (Na₂SO₃)

-

Water

-

Ethanol

Procedure:

-

A mixture of bromaminic acid (1.0 eq), 2-aminoanthracene (1.2 eq), copper(II) sulfate (0.1 eq), and sodium sulfite (0.2 eq) in a mixture of water and ethanol is prepared.

-

The reaction mixture is heated at reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with water and ethanol to remove impurities.

-

The final product, this compound, is dried under vacuum.

Experimental Methods

Ecto-5'-Nucleotidase Inhibition Assay

The inhibitory activity of this compound against ecto-5'-nucleotidase is determined using a radio-thin-layer chromatography (TLC) assay.

Principle:

The assay measures the conversion of radiolabeled [³H]AMP to [³H]adenosine by the ecto-5'-nucleotidase enzyme. The inhibitor's potency is determined by its ability to reduce the formation of [³H]adenosine.

Protocol:

-

The reaction is carried out in a buffer solution (e.g., Tris-HCl) containing the ecto-5'-nucleotidase enzyme (from a source such as rat brain membranes).

-

The enzyme is pre-incubated with various concentrations of the test compound (this compound) for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate, [³H]AMP.

-

The reaction is allowed to proceed for a defined period and is then terminated by the addition of a stop solution (e.g., a cold solution of EDTA).

-

An aliquot of the reaction mixture is spotted onto a TLC plate.

-

The TLC plate is developed in a suitable solvent system to separate [³H]AMP from [³H]adenosine.

-

The radioactivity of the spots corresponding to the substrate and the product is quantified using a radio-TLC scanner.

-

The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of CD73. CD73 is a critical component of the purinergic signaling pathway, which regulates the balance between pro-inflammatory extracellular ATP and anti-inflammatory adenosine.

Purinergic Signaling Pathway

Caption: Purinergic signaling pathway illustrating the role of CD39 and CD73 in the generation of adenosine and the inhibitory action of this compound on CD73.

Experimental Workflow

Caption: Experimental workflow for the synthesis and pharmacological evaluation of this compound.

References

Technical Guide: PSB-0963 for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSB-0963 is a small-molecule compound identified as a dual inhibitor of the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase 1). These enzymes play a critical role in the tumor microenvironment by generating immunosuppressive adenosine, which dampens anti-tumor immune responses. By inhibiting both CD73 and CD39, this compound has the potential to restore immune cell function and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for evaluating its efficacy.

Introduction to the CD73/CD39-Adenosine Axis in Cancer Immunology

The tumor microenvironment is characterized by a complex network of signaling molecules that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive pathways involves the generation of extracellular adenosine. This process is primarily mediated by the sequential enzymatic activity of CD39 and CD73.

-

CD39 (ENTPD1): This ectonucleotidase is expressed on the surface of various immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as well as some tumor cells. CD39 initiates the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).

-

CD73 (NT5E): This ecto-5'-nucleotidase, also found on immune and tumor cells, catalyzes the final step in adenosine production by hydrolyzing AMP into adenosine.

The resulting accumulation of adenosine in the tumor microenvironment exerts potent immunosuppressive effects by binding to adenosine receptors (primarily A2A and A2B receptors) on immune effector cells such as T cells and Natural Killer (NK) cells. This signaling inhibits their proliferation, cytokine production, and cytotoxic activity, thereby allowing the tumor to evade immune destruction.

This compound: A Dual Inhibitor of CD39 and CD73

This compound is a non-nucleotide small molecule that has been identified as an inhibitor of both rat CD73 and human CD39. Its dual-targeting mechanism presents a potentially more effective strategy for blocking adenosine production compared to single-target inhibitors.

Mechanism of Action

This compound competitively inhibits the enzymatic activity of CD73 and CD39, thereby blocking the hydrolysis of extracellular ATP, ADP, and AMP. This leads to a reduction in the concentration of immunosuppressive adenosine and an accumulation of pro-inflammatory ATP in the tumor microenvironment. The expected downstream effects include:

-

Enhanced T cell and NK cell proliferation and effector function.

-

Reduced Treg and MDSC-mediated immunosuppression.

-

Increased anti-tumor immune responses.

dot

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Data

To date, publicly available preclinical data for this compound is limited. The following table summarizes the known inhibitory activities.

| Target | Species | Assay Type | Value | Reference |

| CD73 | Rat | Soluble enzyme inhibition | Ki = 150 nM | [1][2] |

| CD39 | Human | Ectonucleotidase inhibition | Ki ≈ 2.59 µM | [1][3] |

Note: Further in-depth preclinical studies are required to fully characterize the efficacy and safety profile of this compound in various cancer models.

Experimental Protocols for Evaluating CD73/CD39 Inhibitors

While specific experimental protocols for this compound are not widely published, the following are standard methodologies used to evaluate the activity of CD73 and CD39 inhibitors in a cancer immunology context. These protocols can be adapted for the investigation of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of the compound on CD73 and CD39 enzymatic activity.

Methodology: Malachite Green Phosphate Assay

This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of AMP (for CD73) or ATP/ADP (for CD39).

-

Reagents and Materials:

-

Recombinant human or murine CD73 and CD39 enzymes.

-

Substrates: Adenosine 5'-monophosphate (AMP), Adenosine 5'-triphosphate (ATP).

-

This compound or other test compounds.

-

Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2 and CaCl2).

-

Malachite Green Reagent.

-

Phosphate standard solution.

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the test compound dilutions, the respective enzyme (CD73 or CD39), and pre-warm to 37°C.

-

Initiate the reaction by adding the substrate (AMP for CD73, ATP for CD39).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Generate a phosphate standard curve to quantify the amount of phosphate produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

dot

Caption: Workflow for in vitro enzyme inhibition assay.

T Cell Proliferation and Function Assays

Objective: To assess the effect of this compound on T cell proliferation, activation, and effector functions in the presence of immunosuppressive adenosine or its precursors.

Methodology: Mixed Lymphocyte Reaction (MLR) or Anti-CD3/CD28 Stimulation

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture and Stimulation:

-

Label T cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).

-

Culture the labeled T cells in complete RPMI-1640 medium.

-

Stimulate T cells with either:

-

Allogeneic dendritic cells (for MLR).

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

-

-

Treat the cultures with varying concentrations of this compound in the presence or absence of AMP or adenosine.

-

-

Analysis (after 3-5 days of culture):

-

Proliferation: Measure the dilution of the proliferation dye by flow cytometry.

-

Activation Markers: Stain for and analyze the expression of activation markers such as CD25 and CD69 by flow cytometry.

-

Cytokine Production: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatants using ELISA or a multiplex bead array.

-

Cytotoxicity (for CD8+ T cells): Perform a co-culture assay with target tumor cells and measure target cell lysis using a chromium-51 release assay or a flow cytometry-based killing assay.

-

dot

Caption: Workflow for T cell proliferation and function assays.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

Methodology: Syngeneic Mouse Tumor Models

-

Model Selection:

-

Choose a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) that expresses CD73 and/or CD39.

-

-

Tumor Implantation:

-

Inject a suspension of tumor cells subcutaneously or orthotopically into immunocompetent mice.

-

Monitor tumor growth using caliper measurements or in vivo imaging (e.g., bioluminescence).

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 antibody alone, this compound + anti-PD-1).

-

Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Monitor tumor growth and body weight throughout the study.

-

At the end of the study, excise tumors and spleens for further analysis.

-

-

Pharmacodynamic and Immune Analysis:

-

Tumor Infiltrating Lymphocytes (TILs): Isolate TILs from tumors and analyze the frequency and phenotype of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) by flow cytometry.

-

Gene Expression Analysis: Perform qRT-PCR or RNA-seq on tumor tissue to assess changes in immune-related gene expression.

-

Adenosine/ATP Measurement: Measure the concentration of adenosine and ATP in the tumor interstitial fluid by mass spectrometry.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancer immunotherapy due to its dual inhibitory activity against CD39 and CD73. While initial biochemical data are encouraging, further comprehensive preclinical evaluation is necessary to validate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy of this compound and other inhibitors of the adenosinergic pathway. Future studies should focus on in vivo efficacy in various tumor models, combination therapies with immune checkpoint inhibitors, and a thorough characterization of its pharmacokinetic and pharmacodynamic properties.

References

In Vitro Characterization of PSB-0963: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and providing detailed experimental protocols for its assessment. The information presented is intended to support further research and drug development efforts targeting the CD73 pathway.

Core Compound Profile

This compound is a synthetic organic compound belonging to the anthraquinone class. It has been identified as a potent and competitive inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39), albeit with lower potency.[1]

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, ecto-5'-nucleotidase (CD73), has been determined using enzymatic assays. The key quantitative data is summarized in the table below.

| Target Enzyme | Species | Inhibitor | K_i_ (nM) | Inhibition Type |

| Ecto-5'-nucleotidase (CD73) | Rat | This compound | 150 | Competitive |

| Ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Rat | This compound | >100-fold selectivity over NTPDases | - |

Signaling Pathway

This compound modulates the purinergic signaling pathway by inhibiting the ectonucleotidases CD73 and CD39. These enzymes are crucial for the extracellular conversion of pro-inflammatory adenosine triphosphate (ATP) to the anti-inflammatory and immunosuppressive molecule adenosine. By blocking these enzymes, this compound can increase the concentration of extracellular ATP and reduce the production of adenosine, thereby potentially enhancing anti-tumor immune responses.

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments to characterize the inhibitory activity of this compound.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay

This protocol is based on the method for determining ecto-5'-nucleotidase activity in rat brain membranes.

Objective: To determine the inhibitory potency (K_i_) of this compound on CD73 activity.

Materials:

-

Rat brain tissue

-

Sucrose solution (0.32 M)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

AMP (substrate)

-

This compound (test compound)

-

High-Performance Liquid Chromatography (HPLC) system

-

Centrifuge

Procedure:

-

Preparation of Rat Brain Membranes:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in Tris-HCl buffer and recentrifugation.

-

Resuspend the final membrane pellet in Tris-HCl buffer and determine the protein concentration.

-

-

Enzyme Inhibition Assay:

-

Pre-incubate the rat brain membranes with various concentrations of this compound in Tris-HCl buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, AMP, at a concentration close to its K_m_ value.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) ensuring linear product formation.

-

Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid) followed by neutralization.

-

Centrifuge the samples to pellet the protein.

-

-

Quantification of Product Formation:

-

Analyze the supernatant for the amount of adenosine produced using a reverse-phase HPLC system with UV detection.

-

Calculate the rate of reaction for each concentration of this compound.

-

-

Data Analysis:

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [S]/K_m_), where [S] is the substrate concentration and K_m_ is the Michaelis-Menten constant of the enzyme for the substrate.

-

Caption: Workflow for CD73 inhibition assay.

Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition Assay

This protocol is a general method for assessing the inhibition of NTPDases, including CD39.

Objective: To determine the selectivity of this compound for CD73 over NTPDases.

Materials:

-

Rat brain membranes (prepared as in 4.1.1)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

ATP or ADP (substrates)

-

This compound (test compound)

-

Malachite green reagent (for phosphate detection)

-

Microplate reader

Procedure:

-

Enzyme Inhibition Assay:

-

Pre-incubate the rat brain membranes with various concentrations of this compound in Tris-HCl buffer for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, ATP or ADP, at a concentration close to its K_m_ value for the respective NTPDase.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding the malachite green reagent, which also serves to quantify the inorganic phosphate released.

-

-

Quantification of Product Formation:

-

Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate produced in each reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value for the inhibition of NTPDase activity.

-

Compare the IC50 or K_i_ value for NTPDase inhibition with that obtained for CD73 inhibition to determine the selectivity of this compound.

-

References

The Pharmacokinetics of PSB-0963: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963 is a research compound identified as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression and immunosuppression. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and mechanism of action. Despite a thorough review of scientific literature and patent databases, no quantitative pharmacokinetic data for this compound are publicly available at this time. This document, therefore, focuses on the existing preclinical information, including a detailed experimental protocol for its synthesis as described in patent literature, which refers to the compound as "compound 52".

Introduction to this compound

This compound is a synthetic organic molecule that acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response. By inhibiting CD73, this compound can potentially block this immunosuppressive pathway and enhance anti-tumor immunity. In addition to its primary activity against CD73, this compound has also been shown to inhibit ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1 or CD39).

Pharmacokinetic Properties

A comprehensive search of publicly available scientific literature and patent databases did not yield any quantitative pharmacokinetic data for this compound. Key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability have not been reported. The absence of this information suggests that the compound may still be in the early stages of preclinical development.

Experimental Protocols

The following section details the chemical synthesis of "compound 52," which corresponds to this compound, as described in patent literature.

Synthesis of Compound 52 (this compound)

Materials:

-

Compound 47 (precursor molecule)

-

1,4-diaminobutane

-

Solvent (e.g., as specified in the full patent)

Procedure:

-

A solution of compound 47 (50 mg, 0.119 mmol) is prepared in 1,4-diaminobutane (2 mL).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The conversion to the amide product is monitored using Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

Upon confirmation of full conversion, the solvent is removed under reduced pressure.

-

The resulting crude mixture is used directly for the subsequent reaction step without further purification.

Note: This is a summary of the synthesis step leading to compound 52. For a complete understanding of the multi-step synthesis of the precursor (compound 47) and any subsequent modifications, it is essential to consult the full patent document (WO2020037275A1).

Signaling Pathway and Synthesis Workflow

To visually represent the context of this compound's action and its creation, the following diagrams are provided.

Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the inhibitory action of this compound.

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of PSB-0963

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0963 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to thrombus formation.[1][2] Consequently, antagonism of this receptor is a critical therapeutic strategy for the prevention of thrombotic events, such as myocardial infarction and stroke. These application notes provide detailed protocols for the in vivo evaluation of this compound in a widely used murine model of arterial thrombosis.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor on platelets triggers a cascade of intracellular events. This receptor is coupled to the inhibitory G protein, Gi.[1] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation relieves the inhibition of platelet activation. Concurrently, the βγ subunits of the G protein activate the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (protein kinase B). This cascade ultimately results in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][3]

References

- 1. Inhibition of thrombus formation in vivo by novel antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoagulant and antithrombotic activities of low-molecular-weight propylene glycol alginate sodium sulfate (PSS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PSB-0963 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0963 is a non-nucleotide small molecule inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39).[1] These two cell surface enzymes are key components of the purinergic signaling pathway, which plays a critical role in cancer, immunology, and various other physiological and pathological processes. CD39 initiates the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP). Subsequently, CD73 hydrolyzes AMP into adenosine, a potent immunosuppressive molecule. By inhibiting CD73 and CD39, this compound can modulate the tumor microenvironment from an immunosuppressive to an immune-supportive state, making it a valuable tool for in vitro cancer immunology research.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for experimental setup, and data interpretation.

Mechanism of Action

This compound is an anthracenylamino-substituted derivative that targets the enzymatic activity of CD73 and CD39.[1] The primary mechanism of action involves the inhibition of the hydrolysis of extracellular AMP to adenosine by CD73. This leads to a decrease in the concentration of immunosuppressive adenosine in the cell culture supernatant. The subsequent reduction in adenosine-mediated signaling through its receptors (e.g., A2A and A2B receptors) on immune cells can lead to enhanced anti-tumor immune responses.

Data Presentation

Inhibitor Activity of this compound

| Target | Species | Inhibitor Potency (Ki) | Reference |

| CD73 | Rat | 2.59 µM | [1] |

| CD39 | Rat | Inhibition observed | [1] |

Signaling Pathway

The following diagram illustrates the CD39/CD73 signaling pathway and the points of inhibition by this compound.

Caption: The CD39/CD73 signaling pathway and inhibition by this compound.

Experimental Protocols

Reconstitution and Storage of this compound

-

Reconstitution: this compound is a small molecule and its solubility should be confirmed with the supplier's datasheet. For in vitro experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Briefly centrifuge the vial to ensure the powder is at the bottom.

-

Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

-

Vortex or sonicate gently until the compound is completely dissolved.

-

-

Storage:

-

Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use.

-

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline. Optimal conditions such as cell seeding density, this compound concentration, and incubation time should be determined empirically for each cell line and assay.

-

Cell Seeding:

-

Culture your target cells (e.g., cancer cell lines, immune cells) in the appropriate growth medium and conditions.

-

Seed the cells into a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in fresh cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

Endpoint Analysis: After incubation, perform the desired downstream assays.

Assay for Measuring Adenosine Production

This assay determines the effectiveness of this compound in inhibiting the production of adenosine by cells expressing CD73.

-

Follow the "General Protocol for In Vitro Cell-Based Assays" (steps 1-3).

-

After the incubation period, carefully collect the cell culture supernatant.

-

Measure the concentration of adenosine in the supernatant. This can be done using various methods:

-

HPLC-MS/MS: A highly sensitive and specific method for adenosine quantification.

-

Commercial Adenosine Assay Kits: Several commercially available kits utilize enzymatic or fluorescence-based detection methods.

-

-

Data Analysis: Compare the adenosine levels in the this compound-treated wells to the vehicle control. A decrease in adenosine concentration indicates inhibition of CD73 activity.

T-cell Co-culture and Activation Assay

This assay evaluates the effect of this compound on T-cell activation in the presence of cancer cells.

-

Cell Preparation:

-

Culture a cancer cell line that expresses CD73.

-

Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line.

-

-

Co-culture Setup:

-

Seed the cancer cells in a multi-well plate and allow them to adhere.

-

The next day, add the T-cells to the wells containing the cancer cells.

-

Treat the co-culture with different concentrations of this compound or a vehicle control.

-

-

T-cell Activation:

-

Stimulate T-cell activation using anti-CD3/CD28 antibodies or a specific antigen if using antigen-presenting cells.

-

-

Incubation: Incubate the co-culture for 48-72 hours.

-

Analysis of T-cell Activation:

-

Cytokine Production: Measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α in the supernatant by ELISA or flow cytometry (intracellular cytokine staining).

-

Proliferation: Assess T-cell proliferation using assays like CFSE or BrdU incorporation.

-

Activation Markers: Analyze the expression of T-cell activation markers like CD25 and CD69 by flow cytometry.

-

-

Data Analysis: An increase in cytokine production, proliferation, or activation marker expression in the presence of this compound indicates a reversal of adenosine-mediated immunosuppression.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on T-cell activation in a co-culture system.

Caption: Workflow for assessing this compound's effect on T-cell activation.

References

Application Note: Solubilization and Handling of PSB-0963 for Experimental Use

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the solubilization of PSB-0963, a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1; CD39), for use in in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring compound stability, experimental reproducibility, and accurate interpretation of results.

Introduction to this compound

This compound is a potent research compound used to investigate purinergic signaling pathways. It primarily acts by inhibiting CD73, the enzyme responsible for converting extracellular adenosine monophosphate (AMP) to adenosine. By blocking adenosine production, this compound allows researchers to study the roles of extracellular nucleotides and adenosine in various physiological and pathological processes, including immunology, oncology, and neurotransmission. Proper preparation of this compound is the first step toward reliable and meaningful experimental outcomes.

Solubility Data

Quantitative solubility data for this compound is not widely published. The following table summarizes solubility information based on the known behavior of similar heterocyclic small molecules and common laboratory practices. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Solubility | Concentration (Approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | ≥ 10 mM | The recommended solvent for primary stock solutions. Use anhydrous/molecular biology grade. |

| Ethanol | Sparingly Soluble | Not Recommended | May be suitable for some applications but can lead to precipitation at higher concentrations. |

| Water | Insoluble / Very Low | Not Recommended | Not suitable for preparing primary stock solutions. |

| Phosphate-Buffered Saline (PBS) | Insoluble / Very Low | Not Recommended | Direct dissolution is not feasible. Used for diluting DMSO stocks to final working concentrations. |

Experimental Protocols

3.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long-term use and diluted into aqueous buffers for experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, low-retention pipette tips

-

Vortex mixer

-

Sonicator (optional, water bath sonicator recommended)

Methodology:

-

Pre-Weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

-

Weighing: On a calibrated analytical balance, carefully weigh a precise amount of the this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

-

Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure no solid particulates remain. If particulates are present, sonicate the tube in a water bath for 5-10 minutes.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

-

3.2. Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for immediate use in experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)

-

Sterile conical tubes or microcentrifuge tubes

-

Vortex mixer

Methodology:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Pre-warm Aqueous Buffer: Warm the required volume of your experimental aqueous buffer to the desired temperature (e.g., 37°C for cell-based assays).

-

Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions rather than a single large dilution. For example, to reach a 10 µM final concentration:

-

First, dilute the 10 mM stock 1:100 in the aqueous buffer to create an intermediate 100 µM solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed buffer.

-

Crucial Step: Add the DMSO stock dropwise to the vortexing buffer to ensure rapid dispersion and minimize local concentrations that can cause precipitation.

-

Next, dilute the 100 µM intermediate solution 1:10 in the buffer to achieve the final 10 µM working concentration.

-

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is non-toxic to your system (typically ≤ 0.1% v/v). Calculate this to confirm it is within an acceptable range.

-

Use Immediately: Use the final working solution immediately after preparation, as the compound's stability in aqueous solutions may be limited. Do not store aqueous working solutions.

Visualizations

4.1. This compound Mechanism of Action

The following diagram illustrates the role of CD73 in the purinergic signaling pathway and the inhibitory action of this compound. Extracellular ATP is catabolized to AMP, which is then converted to immunosuppressive adenosine by CD73. This compound blocks this final, critical step.

Caption: this compound inhibits the conversion of AMP to adenosine by targeting the CD73 enzyme.

4.2. Experimental Workflow for Compound Preparation

This workflow provides a logical overview of the steps involved in preparing this compound for an experiment, from powder to final working solution.

Caption: Standard workflow for preparing this compound from powder to final experimental use.

Application Notes and Protocols: Co-administration of Protosappanin B (PSB-0963) with Immunotherapy

Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. As of the latest literature review, no direct preclinical or clinical studies have been published on the co-administration of Protosappanin B (PSB-0963) with immunotherapy. The proposed experiments are based on the known anti-cancer and immunomodulatory properties of Protosappanin B and should be adapted and validated appropriately.

Introduction

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-tumor effects in various cancer models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK[1]. Recent studies have also elucidated its anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines like IL-6, IL-8, IL-1β, and TNF-α[2][3].

Immunotherapies, particularly immune checkpoint inhibitors (ICIs), have revolutionized cancer treatment. However, a substantial number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment. The rationale for co-administering Protosappanin B with immunotherapy stems from its potential to modulate the tumor microenvironment. By reducing pro-inflammatory cytokines that can contribute to an immunosuppressive milieu and by directly targeting cancer cell survival pathways, PSB may synergize with immunotherapies to enhance anti-tumor immune responses.

These notes provide a hypothetical framework for researchers to investigate the potential synergistic effects of Protosappanin B and immunotherapy in a preclinical setting.

Data Presentation

Table 1: In Vitro Anti-Proliferative Activity of Protosappanin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) after 48h | Reference |

| SW-480 | Colon Cancer | 21.32 | [4][5] |

| HCT-116 | Colon Cancer | 26.73 | [4][5] |

| BTT | Bladder Cancer | 76.53 | [4][5] |

| T24 | Bladder Cancer | 82.78 | [6][7] |

| 5637 | Bladder Cancer | 113.79 | [6][7] |

| SW620 | Colon Cancer | ~35.25 (after 24h) | [1] |

Table 2: Effect of Protosappanin B on Inflammatory Cytokine Expression

| Cell Line | Treatment | Cytokine | Effect | Reference |

| Periodontal Ligament Stem Cells | Protosappanin B (2.5, 5, 10 µM) | IL-8, IL-6, IL-1β | Downregulation of mRNA expression | [2] |

| A875 (Melanoma) | Protosappanin B (15, 20 µM) | TNF-α, NF-κB, COX-2, IL-6 | Inhibition of protein expression | [3] |

Table 3: Hypothetical In Vivo Efficacy of Protosappanin B and Anti-PD-1 Co-administration in a Murine Syngeneic Tumor Model

| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Survival (days) |

| Vehicle Control | 0 | 0 | 20 |

| Protosappanin B (50 mg/kg) | 30 | 0 | 28 |

| Anti-PD-1 (10 mg/kg) | 45 | 10 | 35 |

| Protosappanin B + Anti-PD-1 | 75 | 40 | 50 |

Signaling Pathways and Experimental Workflows

Caption: Protosappanin B Signaling Pathway in Cancer Cells.

Caption: Preclinical Workflow for PSB and Immunotherapy Co-administration.

Experimental Protocols

Protocol 1: In Vitro Co-culture of Cancer Cells and T-cells

Objective: To determine if Protosappanin B can enhance the anti-tumor activity of T-cells against cancer cells in the presence of an immune checkpoint inhibitor.

Materials:

-

Murine cancer cell line (e.g., MC38 colorectal carcinoma)

-

Splenocytes from C57BL/6 mice

-

Protosappanin B (PSB)

-

Anti-mouse PD-1 antibody

-

Isotype control antibody

-

RPMI-1640 medium, FBS, Penicillin-Streptomycin

-

96-well flat-bottom plates

-

Flow cytometer and relevant antibodies (anti-CD3, anti-CD8, anti-CD69, anti-IFN-γ)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

Methodology:

-

T-cell Isolation: Isolate splenocytes from C57BL/6 mice using a standard protocol. For some experiments, CD8+ T-cells can be purified using magnetic-activated cell sorting (MACS).

-

Co-culture Setup:

-

Seed 1 x 10^4 MC38 cells per well in a 96-well plate and allow them to adhere overnight.

-

The next day, add 1 x 10^5 splenocytes to each well (Effector:Target ratio of 10:1).

-

-

Treatment:

-

Prepare treatment media containing:

-

Vehicle control

-

Protosappanin B (at a non-toxic concentration for immune cells, e.g., 1-10 µg/mL)

-

Anti-PD-1 antibody (e.g., 10 µg/mL)

-

Isotype control antibody (10 µg/mL)

-

Protosappanin B + Anti-PD-1 antibody

-

-

Add the respective treatment media to the co-culture wells.

-

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Analysis:

-

T-cell Activation: After 24-48 hours, collect the non-adherent cells and stain for T-cell activation markers (CD3, CD8, CD69) and analyze by flow cytometry.

-

Cytokine Production: Collect the supernatant after 72 hours and measure IFN-γ and TNF-α levels by ELISA or CBA.

-

Cancer Cell Viability: After 72 hours, gently wash the wells to remove immune cells and measure the viability of the remaining adherent cancer cells using a viability assay.

-

Protocol 2: In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo efficacy and systemic immune response of Protosappanin B in combination with an anti-PD-1 antibody.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

MC38 colorectal carcinoma cells

-

Protosappanin B (for in vivo use)

-

In vivo grade anti-mouse PD-1 antibody

-

In vivo grade isotype control antibody

-

Sterile PBS and appropriate vehicle for PSB

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells into the flank of each C57BL/6 mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Groups: When tumors reach an average volume of 80-100 mm³, randomize the mice into four groups (n=10 per group):

-

Group 1: Vehicle control (e.g., PBS, administered intraperitoneally (i.p.) twice weekly)

-

Group 2: Protosappanin B (e.g., 50 mg/kg, i.p., daily)

-

Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

-

Group 4: Protosappanin B + Anti-PD-1 antibody (at the same doses and schedules as the single-agent groups)

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).

-

Monitor animal health and record survival.

-

-

Endpoint Analysis:

-

At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.

-

Excise the tumors and weigh them.

-

Process a portion of the tumor and spleen for immune cell profiling by flow cytometry (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

-

Analyze cytokine levels in the serum and tumor homogenates.

-

Statistical Analysis: Tumor growth curves should be analyzed using a two-way ANOVA. Survival data should be analyzed using the Kaplan-Meier method with a log-rank test. Endpoint measurements between groups should be compared using a one-way ANOVA or t-test. A p-value of <0.05 is typically considered statistically significant.

References

- 1. Protosappanin B Exerts Anti-tumor Effects on Colon Cancer Cells via Inhibiting GOLPH3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of an Extract of Sappanwood, Protosappanin A and Protosappanin B on Osteogenesis in Periodontitis [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Purified Protosappanin B Extracted From Lignum Sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Efficacy of P2Y12 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a crucial Gi-coupled purinergic receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a key step in the amplification of platelet activation and aggregation, leading to thrombus formation. Consequently, the P2Y12 receptor is a major target for the development of antiplatelet therapies to prevent thrombotic events such as myocardial infarction and stroke.

These application notes provide a comprehensive overview of standard protocols for assessing the efficacy of P2Y12 receptor antagonists. While the compound "PSB-0963" was specified, a thorough search did not yield specific public data for a compound with this identifier. Therefore, the following protocols and data tables are presented as representative examples for evaluating any P2Y12 inhibitor.

P2Y12 Signaling Pathway

Upon binding of ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is the active form that promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. P2Y12 activation also leads to the activation of PI3-kinase, which is involved in sustained platelet aggregation.

In Vitro Efficacy Assessment

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Protocol:

-

Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation with Antagonist: Pre-incubate the PRP with varying concentrations of the P2Y12 antagonist (e.g., this compound) or vehicle control for 15 minutes at 37°C.

-

Aggregation Measurement: Place the PRP samples in an aggregometer and establish a baseline light transmission. Add ADP (e.g., 10 µM final concentration) to induce platelet aggregation. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: The maximum aggregation is determined and expressed as a percentage, with 0% being the baseline PRP and 100% being the PPP. Calculate the IC50 value of the antagonist.

Data Presentation:

| Compound | Agonist (ADP) Conc. | IC50 (nM) |

| This compound | 10 µM | Example: 50 |

| Clopidogrel (active metabolite) | 10 µM | Example: 150 |

| Ticagrelor | 10 µM | Example: 20 |

Note: The IC50 values are placeholders and should be determined experimentally.

Troubleshooting & Optimization

PSB-0963 solubility and stability issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-0963. The information is presented in a question-and-answer format to directly address common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research compound identified as a potent inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39). These enzymes play a crucial role in the extracellular adenosine signaling pathway, which is implicated in various physiological and pathological processes, including immune responses and cancer. By inhibiting these enzymes, this compound can modulate the levels of extracellular adenosine and ATP, thereby influencing downstream signaling events.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?